![molecular formula C20H17ClN4O B7706898 4-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706898.png)
4-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
カタログ番号:
B7706898
分子量:
364.8 g/mol
InChIキー:
FEOWBXIOUPSRQH-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years due to their photophysical and biological properties .
Synthesis Analysis
The main methods of synthesis for 1H-Pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The first synthesis of this class of compounds was described in 1911 .Molecular Structure Analysis
The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The synthesis of 1H-Pyrazolo[3,4-b]quinolines often involves condensation and hydrolysis followed by cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrazolo[3,4-b]quinolines can be greatly influenced by the substituents on the parent structure .作用機序
将来の方向性
特性
IUPAC Name |
4-chloro-N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-3-25-19-16(11-14-10-12(2)4-9-17(14)22-19)18(24-25)23-20(26)13-5-7-15(21)8-6-13/h4-11H,3H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWBXIOUPSRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)p...
Cat. No.: B7706817
CAS No.:
1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4...
Cat. No.: B7706818
CAS No.:
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-eth...
Cat. No.: B7706826
CAS No.:
N-(2-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5...
Cat. No.: B7706831
CAS No.:
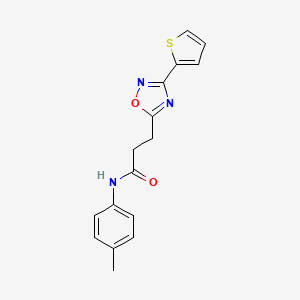
![1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7706818.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-ethylacetamide](/img/structure/B7706826.png)
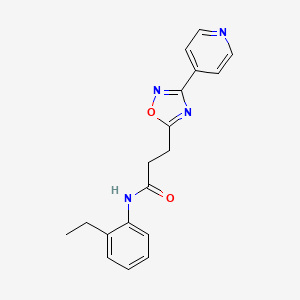
![1-Benzyl-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7706833.png)
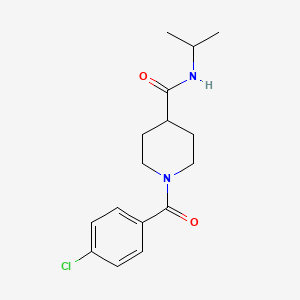
![1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine](/img/structure/B7706854.png)
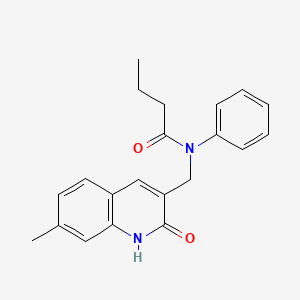

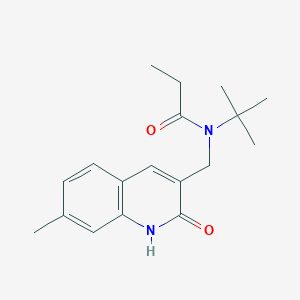

![3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B7706892.png)


